molecular formula C13H23NO5 B2960033 (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid CAS No. 1315498-60-2

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid

Cat. No.: B2960033
CAS No.: 1315498-60-2
M. Wt: 273.329
InChI Key: LZHJRZDMDBZMIO-MGCOHNPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its protective Boc group that can be easily removed under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid typically involves the protection of the amino group with a Boc group, followed by the attachment of the cyclohexyl ring and the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

The mechanism of action of (4-tert-Butoxycarbonylamino-cyclohexyloxy)-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amine. This selective protection and deprotection mechanism is crucial in multi-step synthesis processes .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHJRZDMDBZMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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